molecular formula C12H12O B14609468 Oxacyclotrideca-2,4,6,8,10,12-hexaene CAS No. 58459-72-6

Oxacyclotrideca-2,4,6,8,10,12-hexaene

Cat. No.: B14609468
CAS No.: 58459-72-6
M. Wt: 172.22 g/mol
InChI Key: LTUZGCGTENQWJC-UHFFFAOYSA-N
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Description

Oxacyclotrideca-2,4,6,8,10,12-hexaene is a 13-membered cyclic compound containing one oxygen atom (denoted by "oxa-") and six conjugated double bonds. Its structure combines a macrocyclic framework with extended π-electron delocalization, making it a subject of interest in materials science and quantum chemistry.

Properties

CAS No.

58459-72-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-oxacyclotrideca-2,4,6,8,10,12-hexaene

InChI

InChI=1S/C12H12O/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-12H

InChI Key

LTUZGCGTENQWJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=COC=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclotrideca-2,4,6,8,10,12-hexaene typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the 13-membered ring . The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Mechanism of Action

The mechanism of action of Oxacyclotrideca-2,4,6,8,10,12-hexaene involves its interaction with molecular targets through its reactive double bonds and oxygen atom. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function . The pathways involved may include oxidative stress, enzyme inhibition, or disruption of cellular membranes .

Comparison with Similar Compounds

Structural Analogues: Linear Polyenes

Linear conjugated polyenes, such as tetradeca-2,4,6,8,10,12-hexaene (14-membered chain with six double bonds), share similarities in π-electron delocalization. Key differences include:

Property Oxacyclotrideca-2,4,6,8,10,12-hexaene Tetradeca-2,4,6,8,10,12-hexaene
Structure 13-membered ring with oxygen Linear 14-carbon chain
Effective Mass (mₑ) Not reported (inferred lower*) 0.440 mₑ
Transition Energy Higher (due to ring strain) 16.65920 eV (calculated)
Conjugation Constraints Restricted by cyclic geometry Unrestricted linear conjugation

*The oxygen atom’s electronegativity likely reduces electron mobility, lowering effective mass compared to linear polyenes.

High-Energy Cyclic Compounds: CL-20

While CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane) is a nitroamine cage compound, its cyclic architecture and high energy density provide a contrasting comparison:

Property This compound CL-20 (ε-polymorph)
Primary Application Materials science (theoretical) High-performance explosive
Energy Release Not studied (non-energetic) Detonation velocity: 9,540 m/s
Sensitivity Likely low (no nitro groups) High impact sensitivity
Synthetic Complexity Moderate (macrocyclic synthesis) High (multi-step nitration)

Quantum Mechanical Insights

Studies on linear polyenes using the Jensen-Koppe-Da Costa formalism reveal that conjugation length and geometry directly influence electronic properties:

  • Effective Mass : Decreases with longer conjugation (e.g., 0.531 mₑ for deca-2,4,6,8-tetraene vs. 0.384 mₑ for hexadeca-heptaene) . The cyclic structure of this compound may further reduce effective mass due to orbital overlap constraints.
  • π→π* Transitions : Calculated transition energies for linear polyenes correlate with experimental values (errors <2.3% for deca-tetraene) . For the target compound, ring strain and oxygen’s inductive effects could elevate transition energies compared to linear analogues.

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